N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with various targets depending on their specific structure . For instance, some piperidine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
It’s known that tertiary aliphatic amines, which this compound is a part of, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
It’s known that piperidine derivatives can have various effects depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide typically involves the reaction of 1-benzyl-4-piperidone with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines .
Scientific Research Applications
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of viral infections and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenethyl-4-piperidinyl)propionanilide: Known for its use as a narcotic analgesic.
N-benzylpiperidine derivatives: Investigated for their acetylcholinesterase inhibitory activity.
Uniqueness
N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide stands out due to its unique combination of a piperidine core with a sulfonohydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-benzyl-N'-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-7-9-19(10-8-16)27(25,26)22-21-20(24)18-11-13-23(14-12-18)15-17-5-3-2-4-6-17/h2-10,18,22H,11-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOQFZCYIGSTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.